2-Bromo-4'-methoxyacetophenone

Catalog No.
S593333
CAS No.
2632-13-5
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4'-methoxyacetophenone

CAS Number

2632-13-5

Product Name

2-Bromo-4'-methoxyacetophenone

IUPAC Name

2-bromo-1-(4-methoxyphenyl)ethanone

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3

InChI Key

XQJAHBHCLXUGEP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CBr

Synonyms

2-Bromo-1-(4-methoxyphenyl)ethanone; 2-(4-Methoxyphenyl)-2-oxoethyl bromide; 2-Bromo-1-(4-methoxyphenyl)-1-ethanone; 2-Bromo-1-[4-(methyloxy)phenyl]ethanone; 2-Bromo-p-methoxyacetophenone; 4-Methoxy-2’-bromoacetophenone; 4-Methoxyphenacyl Bromide; 4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CBr

Protein Tyrosine Phosphatase Inhibitor

Scientific Field: Biochemistry and Molecular Biology

Summary of the Application: 2-Bromo-4’-methoxyacetophenone is used as a cell-permeable, covalent, and potent protein tyrosine phosphatase inhibitor . Protein tyrosine phosphatases (PTPs) are key regulatory components in signal transduction pathways (such as the MAP kinase pathway) and cell cycle control, and are important in the control of cell growth, proliferation, differentiation, transformation, and synaptic plasticity.

Methods of Application: The compound is typically dissolved in DMSO, water (partly miscible), most organic solvents, or methanol before use . The exact concentration and application method may vary depending on the specific experiment and the type of cells being studied.

Results or Outcomes: While the exact results or outcomes can vary depending on the specific experiment, generally, inhibition of PTPs can lead to an increase in the phosphorylation state of many proteins, altering their activity and resulting in various cellular effects.

Synthesis of Light-Responsive Diblock Copolymers

Scientific Field: Polymer Chemistry

Summary of the Application: 2-Bromo-4’-methoxyacetophenone has been used in the synthesis of light-responsive diblock copolymers containing para-methoxyphenacyl photocleavable side groups .

Methods of Application: The compound is used as a starting material in the synthesis of the diblock copolymers. The exact procedures and conditions for the synthesis would depend on the specific type of diblock copolymer being synthesized.

Results or Outcomes: The resulting diblock copolymers are light-responsive, meaning they can change their properties in response to light. This makes them useful in a variety of applications, such as the development of light-responsive materials and devices.

Fluorous Thiol Quenching Method

Scientific Field: Organic Chemistry

Summary of the Application: 2-Bromo-4’-methoxyacetophenone has been used in the general fluorous thiol quenching method . This method is used in organic synthesis, particularly in the synthesis of complex molecules, where it allows for the selective removal of excess reagents or byproducts.

Methods of Application: The compound is used as a reagent in the fluorous thiol quenching method. The exact procedures and conditions would depend on the specific reaction being carried out.

Results or Outcomes: The use of 2-Bromo-4’-methoxyacetophenone in the fluorous thiol quenching method can improve the efficiency and selectivity of organic synthesis reactions .

Preparation of Hydroxyquinolinone and N-Derivatized Carboxamides

Scientific Field: Medicinal Chemistry

Methods of Application: The compound is used as a starting material in the synthesis of hydroxyquinolinone and N-derivatized carboxamides. The exact procedures and conditions for the synthesis would depend on the specific type of compound being synthesized.

Results or Outcomes: The resulting hydroxyquinolinone and N-derivatized carboxamides can be used in the development of new pharmaceuticals .

2-Bromo-4'-methoxyacetophenone is an organic compound with the molecular formula C9H9BrO2C_9H_9BrO_2 and a molecular weight of approximately 229.07 g/mol. It is characterized by its off-white to light brown crystalline appearance and has a melting point ranging from 69 to 71 °C. This compound is notable for its bromine substitution at the second position and a methoxy group at the fourth position of the acetophenone framework, which contributes to its unique chemical properties and reactivity .

, primarily as an electrophile due to the presence of the bromine atom. It can undergo nucleophilic substitution reactions, particularly with amines and thiols. For instance, it can react with 1,5-dimethyl-1H-pyrrole-2-carbothioic acid amide in acetonitrile under heating conditions to yield 2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-(4-methoxy-phenyl)-thiazole with a high yield of 95% .

Additionally, this compound can be synthesized through reactions involving N-bromosuccinimide in acetonitrile or via microwave-assisted methods that utilize hexamethylenetetramine .

2-Bromo-4'-methoxyacetophenone exhibits significant biological activity as a potent protein tyrosine phosphatase inhibitor. It has been shown to inhibit key phosphatases such as SHP-1 and PTP1B, which are involved in various cellular signaling pathways. This inhibition occurs through covalent modification of the active site cysteine residues within these enzymes, allowing for potential therapeutic applications in treating diseases related to dysregulated phosphorylation processes, such as cancer and diabetes .

Several methods exist for synthesizing 2-Bromo-4'-methoxyacetophenone:

  • N-Bromosuccinimide Method: The compound can be synthesized by reacting 4-methoxyacetophenone with N-bromosuccinimide in acetonitrile at room temperature for 24 hours, yielding approximately 87% .
  • Microwave-Assisted Synthesis: This method involves using hexamethylenetetramine as a brominating agent under microwave irradiation, which significantly reduces reaction time to about six minutes with a yield of around 73% .
  • Multi-step Synthesis: More complex synthetic routes may involve several steps including condensation, cyclization, and acylation processes .

The primary applications of 2-Bromo-4'-methoxyacetophenone include:

  • Organic Synthesis: It serves as a versatile intermediate in organic chemistry for synthesizing various bioactive compounds.
  • Pharmaceutical Research: Due to its role as a protein tyrosine phosphatase inhibitor, it is explored for potential therapeutic applications in drug development targeting metabolic disorders and cancers .

Research indicates that 2-Bromo-4'-methoxyacetophenone interacts effectively with specific protein targets within cells. Its ability to penetrate cell membranes allows it to inhibit intracellular protein tyrosine phosphatases, which are crucial for regulating cellular functions such as growth and differentiation. Studies have demonstrated that this compound can lead to time-dependent inactivation of SHP-1 phosphatase, showcasing its potential as an effective therapeutic agent .

Several compounds share structural similarities with 2-Bromo-4'-methoxyacetophenone. Here are some notable examples:

Compound NameChemical FormulaUnique Features
4-MethoxyacetophenoneC9H10O3Lacks bromine substitution; used in similar reactions
2-BromoacetophenoneC8H8BrOSimilar brominated structure; less complex reactivity
4-Bromo-3'-methoxyacetophenoneC9H9BrO3Different position of bromine; potential different biological activity
AcetophenoneC8H8OBase structure without halogen or methoxy substituents

Uniqueness: The presence of both the methoxy group and bromine atom at specific positions gives 2-Bromo-4'-methoxyacetophenone unique reactivity patterns and biological activity not found in its analogs.

Physical Description

Off-white crystalline powder with an irritating odor; [Alfa Aesar MSDS]

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

227.97859 g/mol

Monoisotopic Mass

227.97859 g/mol

Heavy Atom Count

12

Appearance

Assay:≥98%A crystalline solid

UNII

PV5M69J53H

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (95.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2632-13-5

Wikipedia

2-Bromo-4'-methoxyacetophenone

Dates

Modify: 2023-08-15

Synthesis of (+)-Ipalbidine Based on 6-exo-trig Radical Cyclization of a β-Amino Radical

JongMyoung Chea, Derrick L J Clive
PMID: 26402510   DOI: 10.1021/acs.joc.5b01890

Abstract

N-Boc (S)-proline was converted into (2S)-2-[(phenylselanyl)methyl]pyrrolidine, which was alkylated on nitrogen with 2-bromo-1-(4-methoxyphenyl)ethan-1-one. Reaction with vinyllithium, 6-exo-trig radical cyclization (Bu3SnH, AIBN, PhMe, 110 °C), dehydration (P2O5, H3PO4), and demethylation (BBr3) gave (+)-ipalbidine with ee >99%.


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